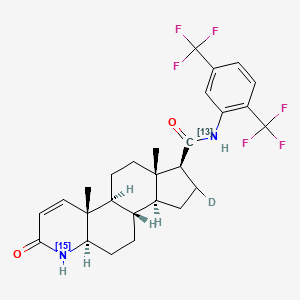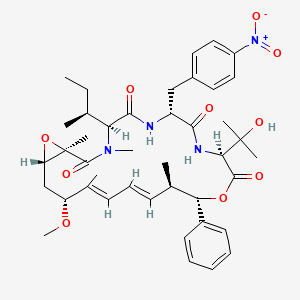
Anticancer agent 189
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticancer agent 189 is a compound known for its potential in targeting cancer cells. It has shown promising results in preclinical studies, particularly in its ability to inhibit the growth of cancer cells by targeting specific molecular pathways. This compound is part of a broader class of anticancer agents that are being explored for their efficacy and safety in cancer treatment.
Preparation Methods
The synthesis of Anticancer agent 189 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the formation of a heterocyclic ring system, which is a common feature in many anticancer agents. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods focus on optimizing these conditions to achieve high yields and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Anticancer agent 189 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its anticancer properties. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may exhibit improved efficacy or reduced toxicity .
Scientific Research Applications
Anticancer agent 189 has been extensively studied for its applications in scientific research. In chemistry, it is used to explore new synthetic routes and reaction mechanisms. In biology, it serves as a tool to study cellular processes and molecular interactions. In medicine, it is being investigated for its potential to treat various types of cancer, including those that are resistant to conventional therapies. Additionally, it has applications in the pharmaceutical industry, where it is used in the development of new anticancer drugs .
Mechanism of Action
The mechanism of action of Anticancer agent 189 involves the inhibition of specific molecular targets within cancer cells. It primarily targets the AKT1 pathway, which plays a crucial role in cell survival and proliferation. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth. The compound also affects other signaling pathways that are involved in cancer progression, making it a potent anticancer agent .
Comparison with Similar Compounds
Anticancer agent 189 is unique in its ability to target the AKT1 pathway specifically. Similar compounds include other AKT inhibitors, such as MK-2206 and GSK690693, which also target the same pathway but may differ in their efficacy and safety profiles. Compared to these compounds, this compound has shown a higher selectivity for cancer cells, reducing the risk of side effects on normal cells. This makes it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C42H56N4O10 |
|---|---|
Molecular Weight |
776.9 g/mol |
IUPAC Name |
(1R,4S,7R,10S,13S,14R,15E,17E,19R,21S)-4-[(2S)-butan-2-yl]-10-(2-hydroxypropan-2-yl)-19-methoxy-1,3,14,18-tetramethyl-7-[(4-nitrophenyl)methyl]-13-phenyl-12,22-dioxa-3,6,9-triazabicyclo[19.1.0]docosa-15,17-diene-2,5,8,11-tetrone |
InChI |
InChI=1S/C42H56N4O10/c1-10-25(2)34-38(48)43-31(23-28-19-21-30(22-20-28)46(52)53)37(47)44-36(41(5,6)51)39(49)55-35(29-17-12-11-13-18-29)27(4)16-14-15-26(3)32(54-9)24-33-42(7,56-33)40(50)45(34)8/h11-22,25,27,31-36,51H,10,23-24H2,1-9H3,(H,43,48)(H,44,47)/b16-14+,26-15+/t25-,27+,31+,32+,33-,34-,35-,36+,42+/m0/s1 |
InChI Key |
WMTGYLQKDXUGMD-KTFVFIRUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)O[C@@H]([C@@H](/C=C/C=C(/[C@@H](C[C@H]2[C@@](O2)(C(=O)N1C)C)OC)\C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)OC(C(C=CC=C(C(CC2C(O2)(C(=O)N1C)C)OC)C)C)C3=CC=CC=C3)C(C)(C)O)CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


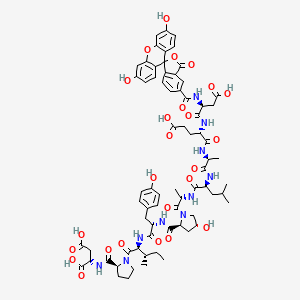
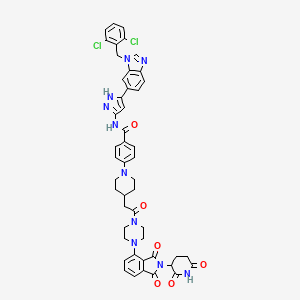

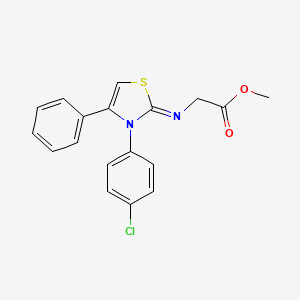
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
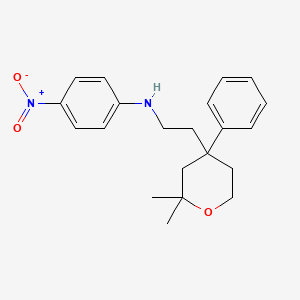
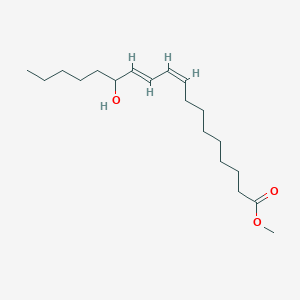
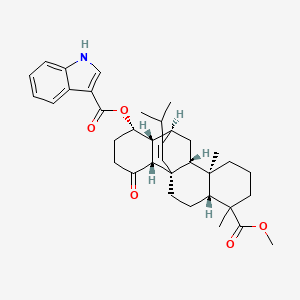
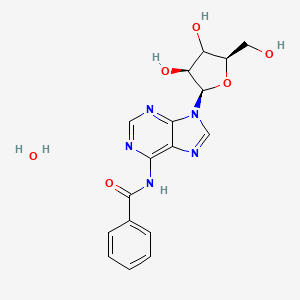
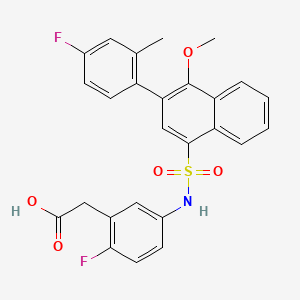
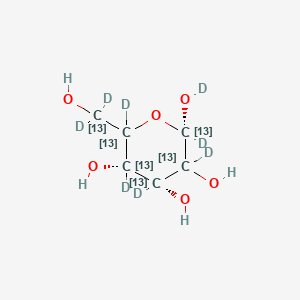
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
